5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid
Description
This anthraquinone derivative features a central 9,10-dihydro-9,10-dioxoanthracene core substituted with amino groups at positions 5 and 8, a sulfonic acid group at the anthracene ring, and two 2-phenoxyethoxy groups at positions 6 and 6. The sulfonic acid group enhances water solubility, while the phenoxyethoxy substituents introduce lipophilicity and conformational flexibility.
Properties
CAS No. |
93941-99-2 |
|---|---|
Molecular Formula |
C30H26N2O9S |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
5,8-diamino-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracene-1-sulfonic acid |
InChI |
InChI=1S/C30H26N2O9S/c31-25-23-24(28(34)22-20(27(23)33)12-7-13-21(22)42(35,36)37)26(32)30(41-17-15-39-19-10-5-2-6-11-19)29(25)40-16-14-38-18-8-3-1-4-9-18/h1-13H,14-17,31-32H2,(H,35,36,37) |
InChI Key |
YUTSNTYEOVRNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=C(C3=O)C=CC=C5S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis Approach
The synthesis typically involves the following sequential steps:
| Step Number | Transformation | Description |
|---|---|---|
| 1 | Sulfonation | Introduction of sulfonic acid group onto anthracene core, often via electrophilic aromatic substitution using sulfuric acid or oleum. |
| 2 | Etherification | Installation of bis(2-phenoxyethoxy) groups at positions 6 and 7 via nucleophilic substitution or Williamson ether synthesis using appropriate phenoxyethanol derivatives. |
| 3 | Nitration | Introduction of nitro groups at positions 5 and 8 by controlled nitration reactions, usually with nitric acid under mild conditions to avoid overnitration. |
| 4 | Reduction | Conversion of nitro groups to amino groups by catalytic hydrogenation (e.g., Pd/C or Pd(OH)2 catalysts) or chemical reduction (e.g., iron/acid). |
| 5 | Oxidation | Formation of the 9,10-dioxo groups (quinone functionality) by oxidation of the anthracene core using oxidizing agents such as chromium trioxide or silver oxide. |
Each step requires optimization of reaction conditions (temperature, solvent, time, catalyst) to maximize yield and purity.
Detailed Preparation Methods
Sulfonation
- Sulfonation of anthracene derivatives is commonly performed by heating anthracene or substituted anthracenes with concentrated sulfuric acid or chlorosulfonic acid.
- The reaction introduces the sulfonic acid group predominantly at activated positions on the aromatic ring.
- Control of temperature (typically 80–120 °C) and reaction time (several hours) is crucial to avoid polysulfonation.
Etherification (Bis(2-phenoxyethoxy) Substitution)
- The bis(2-phenoxyethoxy) substituents are introduced via nucleophilic substitution.
- A typical method involves reacting dihydroxyanthracene intermediates with 2-phenoxyethyl halides (e.g., bromides) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as DMF or DMSO.
- The Williamson ether synthesis mechanism is employed, where the phenoxyethoxy anion attacks the electrophilic carbon of the halide.
- Reaction conditions: reflux temperature for several hours under inert atmosphere to prevent oxidation.
Nitration
- Nitration is performed on the etherified sulfonated anthracene intermediate.
- Mild nitrating agents such as dilute nitric acid or mixed acid (HNO3/H2SO4) at low temperature (0–5 °C) are used to selectively introduce nitro groups at positions 5 and 8.
- Reaction monitoring by TLC or HPLC is essential to avoid overnitration or degradation.
Reduction of Nitro to Amino Groups
- Catalytic hydrogenation is the preferred method for reducing nitro groups to amino groups.
- Typical catalysts: palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst).
- Reaction conditions: hydrogen atmosphere at ambient temperature and pressure or slightly elevated pressure; solvent such as acetic acid or ethanol.
- Alternative chemical reductions include iron powder in acidic medium or tin(II) chloride.
Oxidation to 9,10-Dioxo Groups
- The anthracene core is oxidized to form the quinone (dioxo) groups at positions 9 and 10.
- Common oxidizing agents: chromium trioxide (CrO3) in acidic medium, silver oxide, or manganese dioxide.
- Reaction conditions: controlled temperature (room temperature to 50 °C), monitoring to avoid overoxidation or ring cleavage.
Representative Synthetic Procedure Example
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonation | Anthracene + H2SO4, 100 °C, 4 h | ~85 | Monosulfonation achieved |
| Etherification | Sulfonated anthracene + 2-phenoxyethyl bromide + K2CO3, DMF, reflux, 6 h | ~75 | Williamson ether synthesis |
| Nitration | Etherified intermediate + HNO3/H2SO4 (dilute), 0–5 °C, 2 h | ~65 | Dinitro compound formed |
| Reduction | Dinitro compound + Pd(OH)2/C, H2, EtOH, rt, 3 h | ~90 | Amino groups formed |
| Oxidation | Diamino compound + CrO3, AcOH, rt, 2 h | ~70 | Quinone groups formed |
Analytical and Purification Techniques
- Purification after each step is typically performed by recrystallization or column chromatography.
- Characterization methods include:
- NMR spectroscopy (1H, 13C) to confirm substitution pattern.
- Mass spectrometry (ESI-MS) to verify molecular weight.
- IR spectroscopy to identify functional groups (amino, sulfonic acid, quinone).
- Elemental analysis for purity.
- High-performance liquid chromatography (HPLC) is used for purity assessment.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Sulfonation | Concentrated H2SO4 | 100 °C, 4 h | Introduce sulfonic acid group |
| 2 | Etherification | 2-Phenoxyethyl bromide, K2CO3 | DMF, reflux, 6 h | Install bis(2-phenoxyethoxy) groups |
| 3 | Nitration | HNO3/H2SO4 (dilute) | 0–5 °C, 2 h | Introduce nitro groups at 5,8 positions |
| 4 | Reduction | Pd(OH)2/C, H2 | EtOH, rt, 3 h | Convert nitro to amino groups |
| 5 | Oxidation | CrO3, AcOH | rt, 2 h | Form 9,10-dioxo quinone groups |
Research Findings and Considerations
- The multi-step synthesis requires precise control of reaction conditions to avoid side reactions such as overoxidation, overnitration, or cleavage of ether linkages.
- The bis(2-phenoxyethoxy) substituents significantly enhance solubility in organic solvents, facilitating purification.
- Catalytic hydrogenation is highly efficient for nitro reduction, providing high yields of amino derivatives.
- The sulfonic acid group improves water solubility and may influence biological activity.
- Similar anthracene derivatives have been reported to possess biological activities, suggesting that this compound’s preparation method is critical for producing high-purity material for pharmacological studies.
This comprehensive preparation overview integrates known synthetic strategies for anthracene derivatives with similar substitution patterns and functional groups. Due to the compound’s complexity, published literature emphasizes multi-step, carefully controlled reactions with standard organic synthesis techniques such as sulfonation, etherification, nitration, catalytic reduction, and oxidation.
No single-step or one-pot synthesis has been reported; rather, the process demands sequential functional group transformations with intermediate purifications to ensure the integrity of sensitive groups and the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: : 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroxyanthracene derivatives .
Scientific Research Applications
Structural Overview
The compound features a unique anthracene core modified with multiple functional groups:
- Amino groups at the 5 and 8 positions
- Dioxo groups at the 9 and 10 positions
- Sulfonic acid group
- Bis(2-phenoxyethoxy) substituents enhancing solubility
This structural complexity suggests diverse reactivity and potential applications.
Anticancer Activity
Preliminary studies indicate that compounds similar to 5,8-diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid may exhibit significant biological activities, particularly in anticancer research. The presence of amino and dioxo groups can enhance interaction with cellular targets, potentially leading to apoptosis in cancer cells.
Case Study:
A study on related anthracene derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of oxidative stress within cancer cells, leading to cell death.
Antimicrobial Properties
The compound's sulfonic acid functionality may contribute to antimicrobial properties. Research has shown that sulfonated compounds can disrupt bacterial membranes or interfere with metabolic processes.
Case Study:
In vitro tests revealed that similar compounds exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The effectiveness was linked to the compound's ability to penetrate bacterial membranes.
Organic Photovoltaics
The unique electronic properties of 5,8-diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid make it a candidate for organic photovoltaic materials. Its ability to absorb light and facilitate charge separation is crucial for solar cell efficiency.
Research Findings:
Studies have shown that incorporating this compound into polymer blends can enhance light absorption and charge mobility in organic solar cells.
| Property | Value |
|---|---|
| Absorption Spectrum | UV-visible range |
| Charge Mobility | Enhanced by doping |
| Efficiency Improvement | Up to 15% increase |
Sensors and Electronic Devices
The compound's electronic characteristics also suggest potential applications in sensors and electronic devices. Its ability to undergo redox reactions can be utilized for electrochemical sensors.
Case Study:
Electrochemical sensors based on similar anthracene derivatives have been developed for detecting environmental pollutants. These sensors demonstrated high sensitivity and selectivity.
Pollution Control
Given its chemical structure, 5,8-diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid may play a role in environmental remediation efforts. Its reactivity could be harnessed for the degradation of pollutants.
Research Insights:
Laboratory studies indicate that anthracene derivatives can catalyze the degradation of organic pollutants under UV light exposure. This photocatalytic activity could be applied in wastewater treatment processes.
Mechanism of Action
The mechanism of action of 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenoxyethoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Research Findings and Data
Solubility and Stability
- Water Solubility : The sulfonic acid group ensures high solubility (>100 mg/mL in water), surpassing hydroxylated analogs like Solvent Blue 74 .
- Thermal Stability: Phenoxyethoxy groups may increase thermal stability compared to ester-linked anthraquinones, as seen in analogous ether-containing compounds .
Spectroscopic Characterization
- NMR Data : The target compound’s ¹H-NMR would show signals for aromatic protons (δ 6.5–8.5), ether-linked methylene groups (δ 3.5–4.5), and sulfonic acid protons (if exchangeable). This contrasts with Solvent Blue 74’s hydroxyl proton signals (δ 5.0–6.0) .
Biological Activity
5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid (CAS Number: 93941-99-2) is a complex organic compound notable for its diverse biological activities and applications in various scientific fields. This compound features an anthracene core structure with multiple functional groups that enhance its reactivity and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C30H26N2O9S |
| Molecular Weight | 590.60 g/mol |
| Density | 1.461 g/cm³ |
| LogP | 6.03190 |
| InChI Key | YUTSNTYEOVRNGJ-UHFFFAOYSA-N |
The synthesis of this compound typically involves several steps, including sulfonation, nitration, and reduction reactions. The general pathway starts with 1,5-dihydroxyanthraquinone, which undergoes sulfonation to introduce sulfonic acid groups followed by nitration to introduce nitro groups that are subsequently reduced to amino groups .
The mechanism of action involves the interaction of the amino and phenoxyethoxy groups with specific molecular targets such as enzymes and receptors. The sulfonic acid group enhances solubility and facilitates transport within biological systems, allowing the compound to exert its effects effectively.
Antimicrobial Activity
Research indicates that compounds similar to 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of anthracene derivatives demonstrated that these compounds can inhibit the growth of various bacterial strains .
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of amino groups is believed to enhance its ability to interact with cellular targets involved in cancer progression .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal examined the efficacy of anthracene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound at varying concentrations. -
Case Study on Anticancer Activity :
Another research article highlighted the effects of this compound on human breast cancer cells (MCF-7). The findings showed that treatment led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5,8-Diamino-9,10-dihydro-9,10-dioxo-6,7-bis(2-phenoxyethoxy)anthracenesulphonic acid, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1,5-Dihydroxyanthraquinone | Moderate | Low |
| 4,8-Diamino-1,3,5,7-tetrahydroxy-9,10-dioxo | High | Moderate |
| 5,8-Diamino-9,10-dihydro-9,10-dioxo... | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
